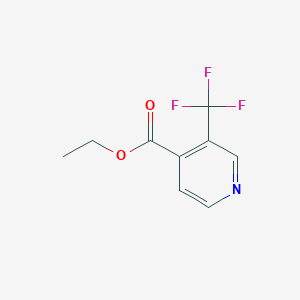

Ethyl 3-(trifluoromethyl)isonicotinate

Übersicht

Beschreibung

Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with the formula C9H8F3NO2 . It is used in various scientific research and has intriguing properties.

Synthesis Analysis

The synthesis of Ethyl 3-(trifluoromethyl)isonicotinate involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis

The molecular weight of Ethyl 3-(trifluoromethyl)isonicotinate is 219.16 g/mol . The molecular formula is C9H8F3NO2 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported in the literature . This approach allows for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Electrical Conductivity and Luminescence

Ethyl isonicotinate (EtIN) and its derivatives show promise in electrical conductivity and luminescence. Coordination polymers formed from CuI and EtIN demonstrate significant photoluminescence and semiconducting properties. The variation in their supramolecular architecture affects their physical properties, including electrical conductivity and luminescence characteristics. Notably, certain derivatives exhibit strong yellow emission and moderate room temperature conductivities, with some undergoing transitions to a highly conducting phase (Hassanein et al., 2015).

Synthesis of Novel Heterocyclic Systems

Ethyl isonicotinate can react with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems. This tandem cyclization is both regio- and stereospecific, leading to the formation of complex molecular structures with potential applications in various chemical syntheses (Trofimov et al., 2012).

Enzymatic Synthesis in Non-Aqueous Medium

Ethyl isonicotinate is used in the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment. The reaction with hydrazine hydrate in a non-aqueous medium, using lipases as catalysts, leads to the production of isoniazid. The synthesis process is notable for its efficiency and specificity, offering a novel approach to drug synthesis (Yadav et al., 2005).

Anodic Monofluorination

Ethyl isonicotinate has been used in the anodic fluorination process. This method enables the direct monofluorination of ethyl isonicotinate, yielding fluorinated products with significant yields. The process demonstrates the potential for efficient and controlled fluorination in organic synthesis (Konno et al., 1998).

Copper(I) Complex Compounds

Complexes formed from isonicotinic acid and ethyl isonicotinate with cuprous halides have been studied for their unique properties. These complexes display interesting absorption in the visible region and have potential applications in the development of new materials with specific optical properties (Goher & Drátovský, 1976).

Metal-Organic Frameworks and Luminescence

Ethyl isonicotinate is integral in forming metal-organic frameworks (MOFs) with copper(I) cyanide. These frameworks exhibit luminescence properties and are structured in a way that allows for potential applications in materials science, particularly in the development of luminescent materials (Etaiw & El-bendary, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMGRLWHLHKHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(trifluoromethyl)isonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)

![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)